molecular formula C21H26O8 B1258702 Zinagrandinolide C

Zinagrandinolide C

Cat. No. B1258702
M. Wt: 406.4 g/mol
InChI Key: YLSANYPALPIPQU-DYZKBYPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zinagrandinolide C is a natural product found in Zinnia grandiflora with data available.

Scientific Research Applications

Pharmacological Analysis

Zinagrandinolide E, closely related to Zinagrandinolide C, has been analyzed for its pharmacological effects. In a study by Reyes-Pérez et al. (2020), Zinagrandinolide E demonstrated significant anti-inflammatory and antiallodynic effects in mice. These effects were observed in both acute and chronic pain models, suggesting its potential as a therapeutic agent for pain management. The study also highlighted the involvement of multiple biological systems, including the opioidergic, serotoninergic, and GABAergic systems, in the action of Zinagrandinolide E (Reyes-Pérez et al., 2020).

Cytotoxicity Analysis

Zinagrandinolides A-C, which include Zinagrandinolide C, have been studied for their cytotoxic properties. Bashyal et al. (2006) found that these compounds exhibit strong cytotoxicity against various cancer cell lines and normal human fibroblast cells. This suggests their potential use in cancer research and treatment, although their high toxicity also raises concerns about their safety (Bashyal et al., 2006).

properties

Product Name

Zinagrandinolide C

Molecular Formula

C21H26O8

Molecular Weight

406.4 g/mol

IUPAC Name

[(1R,5S,6R,7S,8R,9S)-9-acetyloxy-8-ethenyl-8-methyl-4-methylidene-3-oxo-7-(3-oxoprop-1-en-2-yl)-2-oxabicyclo[3.3.1]nonan-6-yl] 2-hydroxy-2-methylpropanoate

InChI

InChI=1S/C21H26O8/c1-8-21(7)14(10(2)9-22)15(28-19(25)20(5,6)26)13-11(3)18(24)29-17(21)16(13)27-12(4)23/h8-9,13-17,26H,1-3H2,4-7H3/t13-,14-,15-,16-,17-,21+/m0/s1

InChI Key

YLSANYPALPIPQU-DYZKBYPLSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2[C@@H]([C@@H]([C@@]([C@H]1OC(=O)C2=C)(C)C=C)C(=C)C=O)OC(=O)C(C)(C)O

Canonical SMILES

CC(=O)OC1C2C(C(C(C1OC(=O)C2=C)(C)C=C)C(=C)C=O)OC(=O)C(C)(C)O

synonyms

zinagrandinolide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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